molecular formula C7H4ClF3 B13014368 1-(Chloromethyl)-2,3,5-trifluorobenzene CAS No. 1214378-48-9

1-(Chloromethyl)-2,3,5-trifluorobenzene

Cat. No.: B13014368
CAS No.: 1214378-48-9
M. Wt: 180.55 g/mol
InChI Key: GUCWYIVGQZRLNJ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,3,5-trifluorobenzene is an organic compound characterized by the presence of a chloromethyl group attached to a benzene ring substituted with three fluorine atoms at the 2, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2,3,5-trifluorobenzene typically involves the chloromethylation of 2,3,5-trifluorobenzene. This can be achieved through the reaction of 2,3,5-trifluorobenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2,3,5-trifluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted derivatives (e.g., amines, ethers, thioethers)
  • Oxidized products (e.g., aldehydes, carboxylic acids)
  • Reduced products (e.g., methyl derivatives)

Scientific Research Applications

1-(Chloromethyl)-2,3,5-trifluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Employed in the development of advanced materials with specific properties, such as polymers and coatings.

    Biology and Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated compounds with enhanced biological activity.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2,3,5-trifluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of the electronegative fluorine atoms and the chloromethyl group makes the compound highly reactive. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

  • 1-(Chloromethyl)-2,4,6-trifluorobenzene
  • 1-(Chloromethyl)-3,5-difluorobenzene
  • 1-(Bromomethyl)-2,3,5-trifluorobenzene

Comparison: 1-(Chloromethyl)-2,3,5-trifluorobenzene is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different reactivity patterns and stability, making it suitable for specific applications where these properties are advantageous .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research and development.

Properties

IUPAC Name

1-(chloromethyl)-2,3,5-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCWYIVGQZRLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CCl)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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